CH-Fubbmpdora, with the chemical formula CHBrFNO, is a synthetic compound that belongs to a class of substances known as new psychoactive substances. It has garnered attention for its potential applications and implications in both scientific research and illicit drug use. This compound is structurally related to other phenylpiperazine derivatives, which are often explored for their psychoactive properties.
The analytical characterization of CH-Fubbmpdora has been documented in various studies, including reports from law enforcement and academic institutions. A notable report by the University of Ljubljana provided detailed structural analysis through X-ray crystallography and various spectroscopic methods, confirming its molecular structure and properties .
CH-Fubbmpdora is classified under the category of synthetic cannabinoids, which are often designed to mimic the effects of natural cannabinoids found in cannabis. Its classification is significant in understanding its legal status and potential health risks associated with its use.
The synthesis of CH-Fubbmpdora typically involves multi-step organic reactions that may include halogenation, amination, and coupling reactions. Specific synthetic routes have not been extensively detailed in public literature, but similar compounds often utilize piperazine scaffolds as a base for further modifications.
The molecular structure of CH-Fubbmpdora has been confirmed through X-ray crystallography, revealing a complex arrangement of atoms that contributes to its chemical behavior. The compound features a bromine atom, a fluorine atom, and a piperazine ring, which are critical for its psychoactive properties.
CH-Fubbmpdora can undergo various chemical reactions typical of piperazine derivatives, including:
The stability of CH-Fubbmpdora under different conditions has been assessed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, allowing researchers to identify degradation pathways and reaction products .
The mechanism of action for CH-Fubbmpdora involves interaction with cannabinoid receptors in the brain, particularly the CB1 receptor. This interaction can lead to altered neurotransmitter release, resulting in psychoactive effects similar to those produced by natural cannabinoids.
Research indicates that compounds like CH-Fubbmpdora may exhibit varying affinities for cannabinoid receptors, influencing their potency and efficacy . Studies utilizing receptor binding assays could provide further insights into its pharmacodynamics.
CH-Fubbmpdora has potential applications in scientific research, particularly in pharmacology and toxicology. Its study can provide insights into:
Research into compounds like CH-Fubbmpdora is crucial for informing regulatory policies regarding new psychoactive substances and ensuring public safety.
Synthetic cannabinoid receptor agonists (SCRA) constitute one of the largest and most structurally diverse classes of new psychoactive substances (NPS) globally. These compounds interact primarily with cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors to mimic the psychotropic effects of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis [3]. CH-FUBBMPDORA (systematically named CHO-4′Me-5′Br-FUBOXPYRA) represents a recent addition to this evolving SCRA market. Its emergence is documented through forensic analysis of a powder seized by international customs authorities, marking its entry into recreational drug supply chains [1] [6]. Unlike classical SCRAs featuring indole or indazole cores, this compound incorporates a previously undocumented heterocyclic scaffold, positioning it within a new generation of structurally atypical cannabinoids designed explicitly to circumvent controlled substance legislation [1] [4].
Pharmacological characterization of CH-FUBBMPDORA remained undefined prior to its identification in seized material. Notably, it has not yet been detected in biological samples from users, though whether this reflects low prevalence or analytical detection challenges remains unresolved [1] [2]. The compound's novelty extends beyond recreational use; it presents a significant case study for advancing forensic identification methodologies, particularly low-field nuclear magnetic resonance applications in customs and forensic laboratory settings [6].
The molecular architecture of CH-FUBBMPDORA centers on its innovative 5-bromo-4-methylpyridin-2(1H)-one core, a scaffold not previously encountered in the SCRA market (Chemical Formula: C₂₀H₂₂BrFN₂O₂) [1] [5]. This structural element constitutes a deliberate evasion tactic targeting China's generic ban on SCRAs enacted in 2021. This comprehensive legislation controlled seven common SCRA scaffolds and their derivatives, effectively prohibiting vast categories of established compounds [3] [4].
Table 1: Structural Features Enabling Legislative Evasion of CH-FUBBMPDORA
| Feature | Chemical Significance | Legislative Implication |
|---|---|---|
| Pyridin-2(1H)-one Core | Replaces traditional indole/indazole cores prevalent in banned SCRAs | Falls outside structurally defined categories in Chinese generic ban (2021) |
| Bromine at C5 Position | Introduces steric bulk and electronic modification | Further differentiates from controlled scaffolds (e.g., indazole-3-carboxamides) |
| Methyl Group at C4 Position | Modifies metabolic pathways and receptor interaction profile | Prevents classification as analog of banned compounds based on structural similarity |
| Cyclohexyl Head Group | Common in potent SCRAs but tethered to novel core | Circumvents linkers specified in legislation when combined with prohibited cores |
This strategic molecular design exemplifies a growing trend observed since 2021: the emergence of SCRAs incorporating previously unknown core structures (e.g., oxoindolins, modified linkers, brominated cores) or regioisomeric variations specifically excluded from legislative definitions [3]. CH-FUBBMPDORA’s 5-bromo-4-methylpyridin-2(1H)-one core possesses no structural precedent among scheduled compounds in major international jurisdictions, granting it de facto legal ambiguity during its initial distribution phase [4] [6].
The detection landscape for CH-FUBBMPDORA reveals distinct patterns characteristic of post-2021 SCRA market adaptations:
Forensic Identification Preceding Clinical Detection: CH-FUBBMPDORA was first identified in powder form seized by customs authorities (location undisclosed but analyzed collaboratively by laboratories in Paris and Rome) [6]. This aligns with a pattern where novel, ban-evading SCRAs often surface in law enforcement interceptions or forensic casework before appearing in toxicological screenings or clinical intoxication reports [1] [4]. The absence in biological samples as noted in the research underscores potential analytical hurdles in detecting novel metabolites or the compound's still-limited dissemination [1].
Association with Niche Markets and Concealed Distribution: While global prevalence data specific to CH-FUBBMPDORA is sparse, its structural analogs and other ban-evading SCRAs (e.g., 5F-3,5-AB-PFUPPYCA, 3,5-ADB-4en-PFUPPYCA) have been documented in seized materials from restricted environments, notably prisons in Scotland and Hungary [3]. This suggests initial market penetration may occur through channels favoring discretion and where traditional drug availability is constrained. The compound’s detection via specialized techniques like ion mobility spectrometry in mail screening further supports its movement through targeted, low-visibility distribution networks [3].
Analytical Characterization Driving Monitoring: Comprehensive identification of CH-FUBBMPDORA required a multimethod analytical approach:Table 2: Analytical Techniques Used for Identification and Characterization of CH-FUBBMPDORA [1] [6]
| Technique | Primary Role in Identification/Characterization |
|---|---|
| Low-Field NMR (LF-NMR) | Primary tool for unequivocal structure elucidation in seized powder; demonstrated forensic utility |
| High-Field NMR (HF-NMR) | Detailed structural confirmation and impurity profiling |
| Fourier Transform Infrared (FTIR) | Functional group analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Initial screening and molecular weight confirmation |
| Liquid Chromatography-QTOF-MS (LC-QTOF-MS) | High-resolution mass confirmation; metabolite identification in microsomal studies |
| Raman Spectroscopy | Non-destructive rapid screening complementary to NMR |
The reliance on advanced techniques, particularly LF-NMR and HF-NMR, highlights the challenges forensic laboratories face in keeping pace with novel NPS lacking reference spectra in routine screening libraries [6]. Establishment of these analytical profiles is crucial for enabling future toxicological monitoring and prevalence tracking.
Table 3: Receptor Activation Profile of CH-FUBBMPDORA [1] [4]
| Sample | CB1 Receptor Activation | CB2 Receptor Activation | Interpretation |
|---|---|---|---|
| Purified CH-FUBBMPDORA | Low potency/efficacy | Low potency/efficacy | Intrinsic activity limited at both receptors |
| Seized Powder Containing CH-FUBBMPDORA | Pronouncedly higher activity | Pronouncedly higher activity | Suggests presence of contaminant(s) with high SCRA activity |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1